
N-(2-Chloro-6-formylpyridin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a chloro group, a formyl group, and an acetamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-formylpyridin-4-YL)acetamide typically involves the reaction of 2-chloro-6-formylpyridine with acetamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-6-formylpyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-(2-Chloro-6-carboxypyridin-4-YL)acetamide.
Reduction: N-(2-Chloro-6-hydroxymethylpyridin-4-YL)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Chloro-6-formylpyridin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide
Uniqueness
N-(2-Chloro-6-formylpyridin-4-YL)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H7ClN2O2 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
N-(2-chloro-6-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13) |
Clé InChI |
CYICVMKUJJWEOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





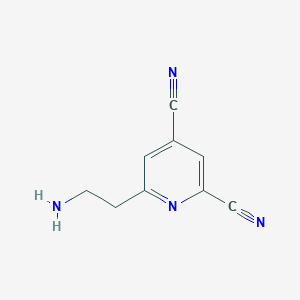
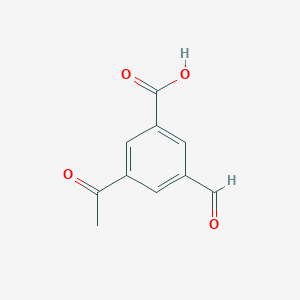
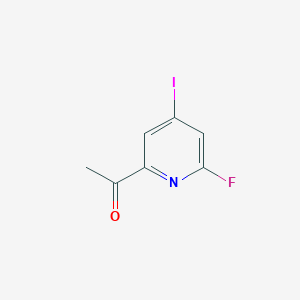
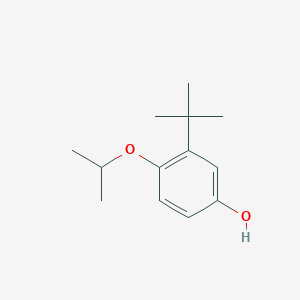
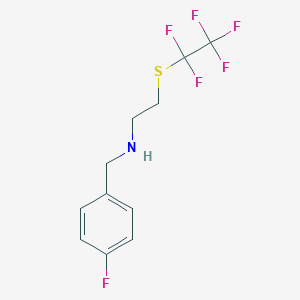
![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
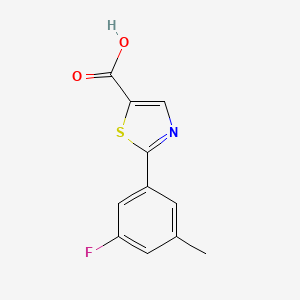
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
